
(2,2'-Bipyridine)(2,2'-biquinoline)(2,2'-bipyrimidine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with the respective ligands under controlled conditions. The general synthetic route can be summarized as follows:
Ligand Preparation: The ligands 2,2’-bipyridine, 2,2’-biquinoline, and 2,2’-bipyrimidine are synthesized or obtained commercially.
Complex Formation: Ruthenium(III) chloride is reacted with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is typically heated to promote the formation of the complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).
Reduction: Reduction reactions can reduce the ruthenium(III) center back to ruthenium(II).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while substitution reactions may produce new ruthenium(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of light-emitting devices and solar cells due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligand, resulting in an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application, such as DNA binding in photodynamic therapy or electron transfer in catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with similar photophysical properties but different ligand composition.
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): Another ruthenium complex with distinct ligands that exhibit unique electrochemical behavior.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)(2,2’-bipyrimidine)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct photophysical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of the complex’s behavior in various applications, making it a versatile and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C36H26N8Ru+2 |
|---|---|
Peso molecular |
671.7 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C8H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;/h1-12H;1-8H;1-6H;/q;;;+2 |
Clave InChI |
MYFJJPZAOHTKCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




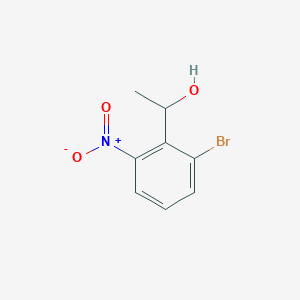
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
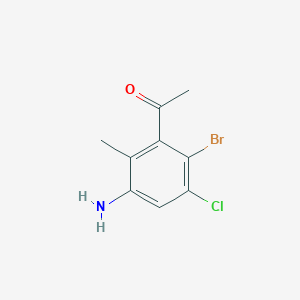

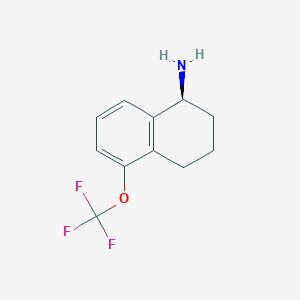
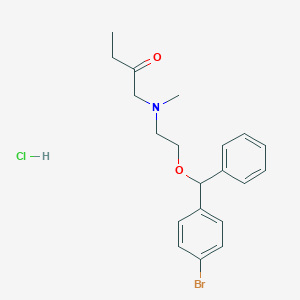


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
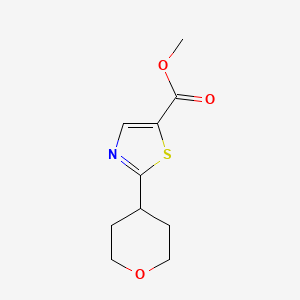
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
